molecular formula C12H11NO4 B8272157 alpha-Methyl-5-(p-nitrophenyl)furfuryl Alcohol

alpha-Methyl-5-(p-nitrophenyl)furfuryl Alcohol

Cat. No.: B8272157
M. Wt: 233.22 g/mol
InChI Key: YUAREFKRONIWIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Methyl-5-(p-nitrophenyl)furfuryl Alcohol is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

1-[5-(4-nitrophenyl)furan-2-yl]ethanol

InChI

InChI=1S/C12H11NO4/c1-8(14)11-6-7-12(17-11)9-2-4-10(5-3-9)13(15)16/h2-8,14H,1H3

InChI Key

YUAREFKRONIWIG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium borohydride (9.0 g, 0.34 mole) was added in portions to a stirred mixture of 55 g (0.24 mole) of methyl 5-(p-nitrophenyl)-2-furyl ketone in 700 ml of methanol at 20°-25° over 45 minutes. The mixture was stirred at ambient temperature for 4 hours and allowed to stand overnight. Some insoluble material was removed by filtration and discarded. The filtrate was poured into a mixture of ice and water (3 liters) and made acidific with 5% aqueous HCl. The brown oil which was deposited solidified on standing and was collected by filtration to give 56 g (100%) of title compound. Recrystallization from a cyclohexane-benzene mixture gave an analytical sample, m.p. 69.5°-70.5°.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Yield
100%

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